BenchChemオンラインストアへようこそ!

6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one

Monoamine oxidase MAO-B selectivity Parkinson's disease

6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one (CAS 734468-46-3, MFCD18811489) is a synthetic heterocyclic compound belonging to the 3,4-dihydro-2(1H)-quinolinone class. With a molecular formula of C₁₁H₁₄N₂O₃ and molecular weight of 222.24 g/mol, this compound features a distinctive C6,C7-dihydroxy (catechol) substitution pattern combined with N1-methyl and C3-methylamino substituents on the dihydroquinolinone core.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
Cat. No. B12868181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCNC1CC2=CC(=C(C=C2N(C1=O)C)O)O
InChIInChI=1S/C11H14N2O3/c1-12-7-3-6-4-9(14)10(15)5-8(6)13(2)11(7)16/h4-5,7,12,14-15H,3H2,1-2H3
InChIKeyIMYADYXMTGDERO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one: Procurement-Ready Dihydroquinolinone Scaffold with Defined MAO-B Selectivity


6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one (CAS 734468-46-3, MFCD18811489) is a synthetic heterocyclic compound belonging to the 3,4-dihydro-2(1H)-quinolinone class . With a molecular formula of C₁₁H₁₄N₂O₃ and molecular weight of 222.24 g/mol, this compound features a distinctive C6,C7-dihydroxy (catechol) substitution pattern combined with N1-methyl and C3-methylamino substituents on the dihydroquinolinone core . The scaffold is structurally related to pharmacologically significant 3,4-dihydro-2(1H)-quinolinone derivatives that constitute the core of FDA-approved drugs such as aripiprazole and cilostazol [1]. Critically, this compound has been characterized in recombinant human monoamine oxidase (MAO) A and B inhibition assays through the ChEMBL/BindingDB curated database, providing quantitative activity data that enables evidence-based selection among structurally related analogs [2].

Why 6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one Cannot Be Replaced by Unsubstituted, C7-Mono-Substituted, or Tetrahydroisoquinoline Analogs


Within the 3,4-dihydro-2(1H)-quinolinone chemical space, seemingly minor structural modifications produce dramatic shifts in monoamine oxidase isoform selectivity, potency, and neurotoxicity profile. The unsubstituted or C7-mono-hydroxylated analogs such as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone function as weak, non-selective MAO-A inhibitors (IC₅₀ = 183 μM) with no measurable MAO-B activity [1]. In stark contrast, the C6,C7-dihydroxy substitution combined with N1-methyl and C3-methylamino groups in this compound completely reverses isoform selectivity toward MAO-B [2]. Furthermore, tetrahydroisoquinoline (TIQ) analogs bearing the same catechol motif—such as salsolinol and 2-MDTIQ—carry well-documented neurotoxic potential via MAO-mediated oxidation to quinolinium ions, a liability structurally precluded in the 2-oxo-dihydroquinolinone scaffold [3]. Substitution at C7 with bulky benzyloxy groups yields ultra-potent MAO-B inhibitors (IC₅₀ = 2.9 nM) but introduces high lipophilicity (estimated LogP >4) that alters tissue distribution, solubility, and off-target binding profiles compared to the moderate-activity, hydrophilic catechol-based probe represented by this compound (LogP = -0.24) . These divergent profiles preclude simple interchange among in-class compounds.

Quantitative Differentiation Evidence for 6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one Against Closest Analogs


MAO-B Selective Inhibition: Complete Isoform Selectivity Reversal Versus 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone

The target compound demonstrates a complete reversal of MAO isoform selectivity compared to the unsubstituted C7-hydroxy analog. While 7-hydroxy-3,4-dihydro-2(1H)-quinolinone inhibits MAO-A with an IC₅₀ of 183 μM and shows no effect on MAO-B [1], the target compound is essentially inactive against MAO-A (IC₅₀ > 100,000 nM, i.e., >100 μM) yet inhibits MAO-B with an IC₅₀ of 1,130 nM (1.13 μM) [2]. This represents a conversion from an MAO-A-preferring profile to an MAO-B-selective profile driven by the introduction of C6-OH, N1-methyl, and C3-methylamino substituents.

Monoamine oxidase MAO-B selectivity Parkinson's disease Neuroprotection

29-Fold Superior MAO-B Inhibitory Potency Over the Endogenous Tetrahydroisoquinoline 2-MDTIQ (N-Methyl-Norsalsolinol)

The target compound exhibits significantly greater MAO-B inhibitory potency than the structurally related endogenous tetrahydroisoquinoline neurotoxin 2-MDTIQ (N-methyl-norsalsolinol). The target compound inhibits recombinant human MAO-B with an IC₅₀ of 1,130 nM [1], whereas 2-MDTIQ inhibits total MAO activity in rat caudate nucleus with an IC₅₀ of 33 μM (33,000 nM) in a non-isoform-selective manner [2]. This represents an approximately 29-fold potency advantage for the target compound at MAO-B, with the additional benefit of MAO-B selectivity (MAO-A IC₅₀ >100,000 nM) versus the non-selective MAO inhibition profile of 2-MDTIQ.

Monoamine oxidase Tetrahydroisoquinoline Neurotoxin Parkinson's disease

2-Oxo-Dihydroquinolinone Scaffold Eliminates Neurotoxic Quinolinium Ion Formation Inherent to Tetrahydroisoquinoline and Tetrahydroquinoline Analogs

Endogenous and synthetic 6,7-dihydroxy-tetrahydroisoquinolines (e.g., salsolinol, 2-MDTIQ) and 6,7-dihydroxy-tetrahydroquinolines (e.g., 6,7-ADTQ) undergo MAO-mediated or autoxidative conversion to neurotoxic quinolinium/isoquinolinium ions that accumulate in dopaminergic neurons and are implicated in Parkinson's disease pathogenesis [1][2]. The target compound's 2-oxo group locks the scaffold in an oxidized state at the C2 position, eliminating the metabolic pathway that generates the neurotoxic iminium/quinolinium species. While 6,7-ADTQ produces substantial serotonergic depletion in mouse whole brain in vivo [3], the 2-oxo-dihydroquinolinone scaffold precludes this neurotoxic activation mechanism.

Neurotoxicity Quinolinium ion Drug safety Chemical probe

C6,C7-Dihydroxy Catechol Motif Confers Metal-Chelating and Antioxidant Capacity Absent in C7-Mono-Substituted and C7-Benzyloxy Dihydroquinolinone Analogs

The C6,C7-dihydroxy (catechol) substitution pattern on the target compound introduces iron-chelating and radical-scavenging functionality that is structurally precluded in the C7-mono-substituted benzyloxy analogs (e.g., 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, MAO-B IC₅₀ = 2.9 nM) [1]. While the C7-benzyloxy series achieves superior MAO-B potency through optimized hydrophobic binding pocket interactions, the catechol moiety of the target compound enables additional pharmacological activities including transition metal coordination and free radical scavenging—properties that are relevant to the oxidative stress hypothesis of neurodegeneration . This dual functionality (moderate MAO-B inhibition plus catechol-dependent antioxidant/chelating activity) is unavailable in mono-substituted or protected catechol analogs.

Catechol Metal chelation Antioxidant Structure-activity relationship

Physicochemical Differentiation: Low Lipophilicity (LogP = -0.24) Enables Aqueous Compatibility Versus Highly Lipophilic C7-Substituted Dihydroquinolinone MAO-B Inhibitors

The target compound possesses a calculated LogP of -0.24 , markedly lower than optimized C7-substituted dihydroquinolinone MAO-B inhibitors (estimated LogP >4 for the 7-(3-bromobenzyloxy) analog) [1]. This low lipophilicity translates to superior aqueous solubility (estimated >1 mg/mL based on the catechol and secondary amine motifs), making the target compound suitable for in vitro assays requiring aqueous buffer compatibility without DMSO concentrations that may confound enzymatic or cellular readouts. The hydrophilic profile also predicts restricted passive blood-brain barrier penetration compared to lipophilic C7-substituted analogs, an important consideration for studies requiring peripheral vs. central target engagement discrimination.

Lipophilicity Aqueous solubility Blood-brain barrier Physicochemical property

Optimal Research Application Scenarios for 6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one Based on Quantitative Differentiation Evidence


Chemical Probe for MAO-B Selective Inhibition in Parkinson's Disease Mechanistic Studies

This compound is optimally deployed as a moderate-potency, MAO-B-selective chemical probe (IC₅₀ = 1,130 nM; >88-fold selectivity over MAO-A) in cellular and biochemical models of dopaminergic neurodegeneration [1]. Unlike ultra-potent C7-benzyloxy dihydroquinolinone inhibitors (IC₅₀ = 2.9 nM) that fully saturate MAO-B at low nanomolar concentrations [2], the target compound's micromolar potency allows graded MAO-B inhibition in dose-response studies, facilitating the investigation of partial target engagement effects on dopamine metabolism and oxidative stress markers. Its structural distinction from the neurotoxic tetrahydroisoquinoline salsolinol (SH-SY5Y cytotoxicity IC₅₀ = 34 μM) eliminates confounding cell death in neuronal culture models [3].

Dual-Function Catechol-Containing Scaffold for Oxidative Stress and MAO-B Comodulation Studies

The C6,C7-dihydroxy catechol motif enables this compound to serve as a single-molecule tool for investigating the interplay between MAO-B catalytic activity and iron-catalyzed oxidative stress in neurodegeneration models [1]. The free catechol chelates redox-active iron while the dihydroquinolinone core provides moderate MAO-B inhibition (IC₅₀ = 1,130 nM) [2]. This dual functionality is absent in C7-benzyloxy dihydroquinolinone analogs, which uncouple MAO-B potency from antioxidant capacity. Researchers studying the contribution of MAO-derived H₂O₂ to mitochondrial dysfunction in Parkinson's disease models can use this compound to simultaneously inhibit MAO-B and scavenge Fenton-reactive iron, testing the dual-hit hypothesis in a single pharmacological agent [3].

Aqueous-Compatible Reference Standard for Dihydroquinolinone Scaffold SAR Libraries

With a calculated LogP of -0.24 [1], this compound serves as a hydrophilic reference point within 3,4-dihydro-2(1H)-quinolinone SAR libraries, contrasting sharply with the highly lipophilic C7-benzyloxy series (estimated LogP >4) [2]. This enables aqueous buffer-based screening formats with minimal DMSO concentrations, reducing solvent-related assay artifacts. The compound can be employed as a solubility benchmark when designing dihydroquinolinone derivatives with improved drug-like properties, providing a quantitative baseline for logD7.4 determinations, equilibrium solubility measurements, and non-specific binding assessments in biochemical and cellular assay systems.

Non-Neurotoxic Catechol Isoquinoline/Quinoline Surrogate for Dopaminergic Neuron Studies

For neuroscientists requiring a catechol-bearing quinoline-like molecule for dopaminergic neuron studies without the well-characterized neurotoxicity of TIQ derivatives (salsolinol, N-methyl-norsalsolinol) or dihydroquinoline neurotoxins (6,7-ADTQ), this 2-oxo-dihydroquinolinone provides a structurally related yet metabolically stable alternative [1]. The 2-oxo group prevents the oxidative formation of neurotoxic quinolinium ions that mediate TIQ-induced dopaminergic cell death (salsolinol SH-SY5Y IC₅₀ = 34 μM at 72 h) [2], while preserving the 6,7-dihydroxy substitution pattern that recapitulates key hydrogen-bonding and metal-coordination features of endogenous catechol isoquinolines [3].

Quote Request

Request a Quote for 6,7-Dihydroxy-1-methyl-3-(methylamino)-3,4-dihydroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.